molecular formula C20H13NO7S B12686627 ((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid CAS No. 94087-00-0

((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid

Cat. No.: B12686627
CAS No.: 94087-00-0
M. Wt: 411.4 g/mol
InChI Key: WEFQTBBVPISSDD-UHFFFAOYSA-N
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Description

((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid: is a complex organic compound known for its unique structural properties and diverse applications. It is characterized by the presence of anthraquinone and sulfonic acid groups, which contribute to its reactivity and functionality in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid typically involves the reaction of anthraquinone derivatives with sulfonic acid groups under controlled conditions. One common method includes the sulfonation of anthraquinone followed by amination to introduce the amino group. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Mechanism of Action

The mechanism of action of ((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context. Its sulfonic acid group allows it to form strong interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: The uniqueness of ((9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonic acid lies in its combination of anthraquinone and sulfonic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in various fields .

Properties

CAS No.

94087-00-0

Molecular Formula

C20H13NO7S

Molecular Weight

411.4 g/mol

IUPAC Name

2-[(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)amino]benzenesulfonic acid

InChI

InChI=1S/C20H13NO7S/c22-14-9-13(21-12-7-3-4-8-15(12)29(26,27)28)20(25)17-16(14)18(23)10-5-1-2-6-11(10)19(17)24/h1-9,21-22,25H,(H,26,27,28)

InChI Key

WEFQTBBVPISSDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)NC4=CC=CC=C4S(=O)(=O)O)O

Origin of Product

United States

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